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Compound of Interest

Compound Name: Henicosan-11-ol

Cat. No.: B1329732

An In-depth Technical Guide to Henicosan-11-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of Henicosan-11-ol. Due to the limited publicly available data on the specific
biological activities and mechanisms of action of this long-chain fatty alcohol, this document
focuses on its fundamental characteristics. A conceptual workflow for the investigation of such
a compound within a drug discovery framework is also presented.

Chemical Identity and Properties

Henicosan-11-ol is a secondary fatty alcohol characterized by a 21-carbon chain with a
hydroxyl group at the 11th position.[1] Its chemical identity and key physicochemical properties
are summarized below.

Identifier Value Source
CAS Number 3381-26-8 [11[2]
Molecular Formula C21H440 [1112]
IUPAC Name Henicosan-11-ol

Synonyms 11-Heneicosanol, Di-n-decyl

carbinol
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Physicochemical Property Value Source

Molecular Weight 312.58 g/mol

Molecular Weight (Computed) 312.6 g/mol

312.339216023 Da
(Computed)

Exact Mass

logPoct/wat (Octanol/Water
N o 7.409 (Calculated)
Partition Coefficient)

Normal Boiling Point 771.62 K (Calculated)
Normal Melting Point 372.25 K (Calculated)
Enthalpy of Vaporization

78.63 kJ/mol (Calculated)
(AvapH®)
Enthalpy of Fusion (AfusH®) 50.71 kJ/mol (Calculated)

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical identity.
The following spectral information for Henicosan-11-ol is available in public repositories:

Spectroscopic Technigue Availability Source/Reference

Electron lonization (EI) mass
Mass Spectrometry ) NIST WebBook
spectrum available.

Infrared (IR) Spectroscopy IR spectrum available. NIST WebBook, PubChem

Nuclear Magnetic Resonance Data not readily available in

(NMR) Spectroscopy public repositories.

Experimental Protocol: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

While specific experimental parameters for Henicosan-11-ol are not detailed, a general
protocol for obtaining an ATR-IR spectrum for a solid sample is as follows:
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 Instrument Preparation: The Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is
purged with dry air or nitrogen to minimize atmospheric interference (e.g., water vapor and
carbon dioxide). A background spectrum is collected.

o Sample Preparation: A small amount of the solid Henicosan-11-ol sample is placed directly
onto the ATR crystal (e.g., DuraSamplIR 11).

o Data Acquisition: Pressure is applied to ensure good contact between the sample and the
crystal. The IR spectrum is then recorded over a standard wavenumber range (e.g., 4000-
400 cm™1).

o Data Processing: The resulting spectrum is baseline-corrected and may be normalized for
comparison.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific, in-depth research on the biological activities, signaling
pathways, and therapeutic applications of Henicosan-11-ol in the public domain. Long-chain
fatty alcohols, as a class of molecules, are known to have diverse biological functions,
including roles in membrane structure, energy storage, and cell signaling. Further research is
required to determine if Henicosan-11-ol possesses any significant pharmacological
properties.

Conceptual Experimental Workflow

The following diagram illustrates a hypothetical workflow for the initial screening and
characterization of a novel fatty alcohol, such as Henicosan-11-ol, within a drug discovery
context. This workflow provides a logical progression from initial compound identification to
more detailed biological investigation.
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Caption: Conceptual workflow for the screening and characterization of a novel fatty alcohol.

This generalized workflow highlights the necessary steps to systematically evaluate a
compound like Henicosan-11-ol for its potential as a therapeutic agent. Each phase involves a
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series of detailed experimental protocols that would need to be developed and optimized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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